1,2-Dipalmitoyl-3-succinylglycerol
Overview
Description
1,2-Dipalmitoyl-3-succinylglycerol is a synthetic lipid compound with the molecular formula C39H72O8 and a molecular weight of 668.98 g/mol . It is characterized by the presence of two palmitoyl (hexadecanoyl) groups attached to the glycerol backbone and a succinyl group at the third position. This compound is known for its unique properties and applications in various scientific fields.
Mechanism of Action
Target of Action
1,2-Dipalmitoyl-3-succinylglycerol is a pH-sensitive lipid .
Mode of Action
The compound interacts with its targets in a pH-dependent manner . This pH sensitivity makes it suitable for liposome preparation , which can be used for targeted drug delivery.
Action Environment
The action of this compound is likely influenced by environmental factors such as pH . Its pH-sensitive properties suggest that it could be more active or stable in certain pH environments. For example, it could potentially be used to target acidic environments, such as tumor tissues or inflamed tissues, which often have a lower pH than normal tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-3-succinylglycerol can be synthesized through the esterification of glycerol with palmitic acid, followed by the reaction with succinic anhydride. The typical synthetic route involves the following steps:
Esterification: Glycerol is reacted with palmitic acid in the presence of a catalyst such as sulfuric acid to form 1,2-dipalmitoylglycerol.
Succinylation: The resulting 1,2-dipalmitoylglycerol is then reacted with succinic anhydride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1,2-Dipalmitoyl-3-succinylglycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the succinyl group to a hydroxyl group.
Substitution: The succinyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted succinyl derivatives.
Scientific Research Applications
1,2-Dipalmitoyl-3-succinylglycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Employed in the preparation of liposomes for drug delivery and gene therapy.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products.
Comparison with Similar Compounds
1,2-Dipalmitoyl-3-succinylglycerol can be compared with other similar compounds such as:
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: A phospholipid used in the formation of lipid bilayers.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with applications in liposome preparation.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: A lipid with unsaturated fatty acid chains, used in membrane studies.
The uniqueness of this compound lies in its succinyl group, which imparts pH-sensitive properties, making it suitable for applications requiring controlled release mechanisms.
Properties
IUPAC Name |
4-[(2R)-2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)/t35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENAKXIVCYCIZ-PGUFJCEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148366 | |
Record name | 1,2-Dipalmitoyl-3-succinylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108032-13-9 | |
Record name | 1,2-Dipalmitoyl-sn-glycerol-3-succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108032-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dipalmitoyl-3-succinylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108032139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dipalmitoyl-3-succinylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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